2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
Description
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative featuring a 2,4-dichlorophenyl substituent at the quinoline C2 position. Its molecular formula is C₁₆H₁₁Cl₂N₃O, with a molecular weight of 332.19 g/mol . It is commercially available as a solid or powder (purity ≥95%) and is stored under -20°C in dark conditions to ensure stability .
The compound’s synthesis typically involves condensation reactions between hydrazine derivatives and substituted aldehydes or ketones. For example, analogous compounds like 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide have been synthesized via hydrazide intermediates under reflux conditions in ethanol .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICOSXEYHZCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Reactivity with Triethyl Orthoformate
The carbohydrazide reacts with triethyl orthoformate under reflux (6 hours) to form ethyl-N-(2-(2,4-dichlorophenyl)quinoline-4-carbonyl)formohydrazonate .
Reaction Scheme :
Characterization :
Cyclocondensation with Malononitrile
In DMF/pyridine, the carbohydrazide undergoes cyclocondensation with malononitrile to form 2-(2-(2,4-dichlorophenyl)quinoline-4-carbonyl)hydrazinyl)malononitrile adduct .
Key Observations :
Reaction with β-Dicarbonyl Compounds
Treatment with β-diketones (e.g., acetylacetone) in ethanol produces pyrazolyl derivatives .
Example :
Data :
Formation of Acrylamide Hybrids
The carbohydrazide reacts with acrylamide derivatives (e.g., ethyl acrylate) to yield hydrazide-acrylamide hybrids , evaluated for cytotoxicity .
Conditions :
Structural and Pharmacological Insights
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of quinoline derivatives with carbohydrazides under specific conditions. Various methods have been reported for synthesizing similar compounds, often utilizing cyclocondensation reactions or multi-component reactions to enhance yield and efficiency. For example, a study highlighted the use of trityl chloride as a catalyst in synthesizing pyrimido[4,5-b]quinolines, which are structurally related to quinoline derivatives .
Antimicrobial Properties
Research has shown that quinoline derivatives exhibit notable antimicrobial activities. The compound this compound has been evaluated against various bacterial strains, demonstrating effective inhibition. For instance, some studies indicated that derivatives with similar structures possess broad-spectrum antibacterial and antifungal properties .
Antiviral Activity
The compound has also been investigated for its antiviral potential. Specific derivatives have shown effectiveness against HIV by acting as integrase inhibitors. The structure-activity relationship (SAR) studies reveal that modifications in the phenyl and hydrazide moieties significantly influence antiviral efficacy .
Anticancer Effects
Recent studies have focused on the anticancer properties of quinoline derivatives. The compound has been tested against various cancer cell lines, including breast carcinoma (MCF-7), showing promising cytotoxic activity. The mechanism appears to involve targeting specific cellular pathways related to cancer cell proliferation and apoptosis .
Case Study 1: Antiviral Efficacy
In a study evaluating a series of quinoline derivatives for anti-HIV activity, one derivative showed an EC50 value of 75 µM against HIV integrase, indicating a strong potential for development as an antiviral agent .
Case Study 2: Anticancer Activity
A recent investigation into novel quinoline derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against MCF-7 cells, suggesting significant anticancer potential . These findings support further exploration into the structure-activity relationships to optimize therapeutic efficacy.
Data Summary Table
| Property | Value/Description |
|---|---|
| Synthesis Method | Multi-component reactions |
| Antimicrobial Activity | Effective against various bacterial strains |
| Antiviral Activity | Active against HIV integrase |
| Anticancer Activity | Cytotoxic against MCF-7 cells |
| Key Mechanisms | Enzyme inhibition, apoptosis induction |
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
Stability and Handling
- Storage Conditions: Most quinoline carbohydrazides, including the target compound, are stored at -20°C to prevent degradation .
Biological Activity
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. In a study assessing various quinoline derivatives, compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 5 to 25 µg/mL, suggesting promising potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| This compound | 15 | Escherichia coli |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 5 | Candida albicans |
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The IC50 values for these cell lines were reported between 0.137 to 0.583 µg/mL .
Case Study: HepG2 and MCF-7 Cell Lines
A comparative study highlighted the effectiveness of the compound against HepG2 and MCF-7 cells:
| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| HepG2 | 0.137 | Erlotinib: 0.308 |
| MCF-7 | 0.164 | Erlotinib: 0.512 |
This data suggests that the compound not only inhibits cancer cell proliferation but may also serve as a lead for developing new anticancer therapies targeting Bcl-2 pathways .
The biological activity of this compound is attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Molecular docking studies have indicated that it effectively binds to key proteins involved in cancer cell survival, such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can enhance or diminish biological activity. For instance, substituents like halogens have been shown to significantly affect both antimicrobial and anticancer potency .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide in a laboratory setting?
- Methodology : A common approach involves condensing 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatin derivatives in ethanol under reflux, catalyzed by glacial acetic acid. The reaction is typically carried out in a round-bottom flask for 6–8 hours, followed by purification via recrystallization or column chromatography .
- Key Considerations : Optimize molar ratios (e.g., 1:1.5 for hydrazide to isatin) and monitor reaction progress using TLC. Ethanol is preferred for its polarity and ability to dissolve intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions on the quinoline core. IR spectroscopy can validate the presence of hydrazide (-NH-NH) and carbonyl (C=O) groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (theoretical: 332.19 g/mol) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis (if crystalline) are standard methods.
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Recommended Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for stock solutions due to high polarity. For biological assays, dilute in aqueous buffers containing ≤1% DMSO to avoid cytotoxicity .
- Solubility Limitations : The compound is poorly soluble in water; sonication or mild heating (≤40°C) may improve dispersion.
Advanced Research Questions
Q. What strategies can be employed to analyze the structure-activity relationships (SAR) of this compound derivatives?
- SAR Framework :
- Substituent Variation : Modify the dichlorophenyl group or quinoline core (e.g., introduce electron-withdrawing groups like -NO or -CF) to assess effects on bioactivity .
- Biological Screening : Test derivatives against microbial panels (e.g., Mycobacterium tuberculosis) or cancer cell lines, correlating activity with structural features .
- Data Analysis : Use multivariate regression or machine learning to identify critical substituents driving efficacy.
Q. How can computational modeling be integrated into the study of this compound's interaction with biological targets?
- In Silico Approaches :
- Molecular Docking : Simulate binding to enzymes like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis using AutoDock Vina .
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding residues .
- Validation : Cross-reference computational predictions with experimental IC values from enzyme inhibition assays.
Q. What experimental approaches are suitable for resolving contradictions in reported biological activities of quinoline-4-carbohydrazide derivatives?
- Contradiction Analysis :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables .
- Meta-Analysis : Aggregate data from multiple sources, applying statistical tools (e.g., funnel plots) to detect publication bias or outliers.
- Mechanistic Studies : Use CRISPR-edited cell lines or isotopic labeling to confirm target engagement specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
